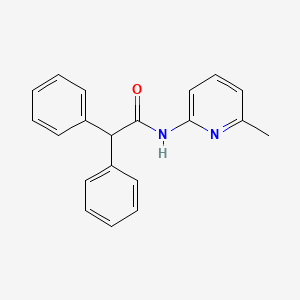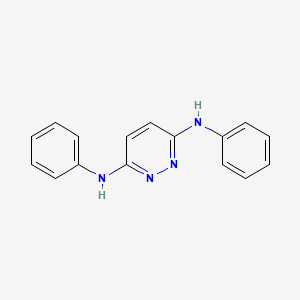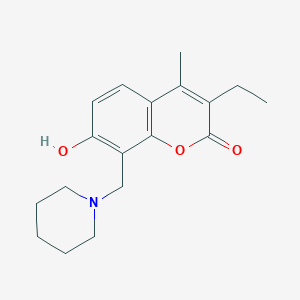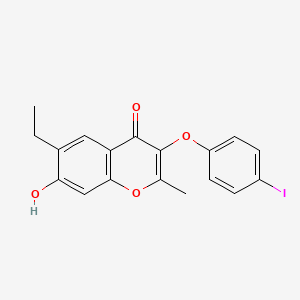![molecular formula C16H13F2NO B5912390 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DFP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFP-1 has been found to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
作用機序
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One advantage of using 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its specificity for GSK-3β, which allows researchers to study the effects of inhibiting this specific enzyme on cellular processes. However, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are many potential future directions for research on 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one and its potential applications in cancer treatment. One area of interest is the development of more efficient synthesis methods for 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, which could make it more widely available for research and potentially for clinical use. Additionally, further studies are needed to better understand the potential toxicity and side effects of 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, as well as its efficacy in vivo. Finally, researchers are exploring the potential of combining 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
合成法
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be synthesized using a variety of methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. One popular method involves the reaction of 3,4-difluoroaniline with chalcone in the presence of a base catalyst, followed by purification and isolation of the desired product.
科学的研究の応用
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of breast cancer. Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRDAXMYWFVSS-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)


![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
